6-{4-[(E)-(4-Bromo-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{4-[(E)-(4-Bromo-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol is an organic compound with the molecular formula C19H23BrN2O2. It is characterized by the presence of a diazenyl group (N=N) linking two aromatic rings, one of which is substituted with a bromine atom and a methyl group. This compound is part of the azobenzene family, known for their photoresponsive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(E)-(4-Bromo-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol typically involves the following steps:
Diazotization: The starting material, 4-bromo-2-methylaniline, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-phenoxyhexan-1-ol in an alkaline medium to form the desired azobenzene compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-{4-[(E)-(4-Bromo-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the diazenyl group can yield hydrazine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted azobenzene compounds depending on the nucleophile used.
Scientific Research Applications
6-{4-[(E)-(4-Bromo-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol has several scientific research applications:
Chemistry: Used as a photoresponsive material in the study of light-induced molecular switches and sensors.
Biology: Investigated for its potential in controlling biological processes through light activation.
Medicine: Explored for its use in targeted drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of smart materials and coatings that change properties in response to light.
Mechanism of Action
The mechanism of action of 6-{4-[(E)-(4-Bromo-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol involves the photoisomerization of the diazenyl group. Upon exposure to light, the compound undergoes a reversible transformation between the trans and cis isomers. This photoisomerization can induce changes in the molecular conformation and properties, making it useful in various applications. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-{4-[(4-Methoxyphenyl)diazenyl]phenoxy}hexyl methacrylate: Similar in structure but with a methoxy group instead of a bromine atom.
6-{4-[(4-Methylphenyl)diazenyl]phenoxy}hexan-1-ol: Lacks the bromine substitution.
6-{4-[(4-Chlorophenyl)diazenyl]phenoxy}hexan-1-ol: Contains a chlorine atom instead of bromine.
Uniqueness
6-{4-[(E)-(4-Bromo-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and photoresponsive properties. The combination of the diazenyl group and the bromine substitution makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
866218-38-4 |
---|---|
Molecular Formula |
C19H23BrN2O2 |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
6-[4-[(4-bromo-2-methylphenyl)diazenyl]phenoxy]hexan-1-ol |
InChI |
InChI=1S/C19H23BrN2O2/c1-15-14-16(20)6-11-19(15)22-21-17-7-9-18(10-8-17)24-13-5-3-2-4-12-23/h6-11,14,23H,2-5,12-13H2,1H3 |
InChI Key |
BTHQDGIXLCUYEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N=NC2=CC=C(C=C2)OCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.